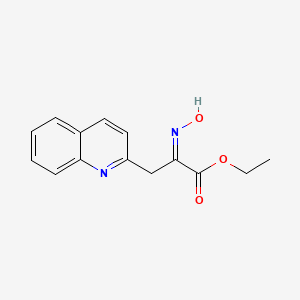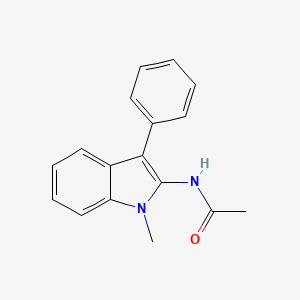
N-(1-Methyl-3-phenyl-1H-indol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methyl-3-phenyl-1H-indol-2-yl)acetamide: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of an indole core substituted with a methyl group at the 1-position, a phenyl group at the 3-position, and an acetamide group at the 2-position. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Methyl-3-phenyl-1H-indol-2-yl)acetamide typically involves the following steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form the indole core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and high-throughput screening can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitro groups, acidic catalysts.
Major Products:
Oxidation: Formation of N-oxide derivatives or hydroxylated products.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules and pharmaceuticals.
Biology and Medicine:
Anticancer Agents: The compound has shown potential as an inhibitor of tubulin polymerization, making it a candidate for anticancer drug development.
Antimicrobial Agents: Indole derivatives are investigated for their antimicrobial properties against various pathogens.
Industry:
Pharmaceuticals: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of N-(1-Methyl-3-phenyl-1H-indol-2-yl)acetamide involves its interaction with molecular targets such as tubulin. The compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells . This mechanism is similar to that of colchicine, a well-known tubulin inhibitor .
Comparison with Similar Compounds
N-(1-Methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds also inhibit tubulin polymerization and exhibit anticancer activities.
Indole-3-acetic acid: A plant hormone with a similar indole core but different biological functions.
Uniqueness: N-(1-Methyl-3-phenyl-1H-indol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent anticancer properties through tubulin inhibition .
Properties
CAS No. |
62693-58-7 |
|---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-(1-methyl-3-phenylindol-2-yl)acetamide |
InChI |
InChI=1S/C17H16N2O/c1-12(20)18-17-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)19(17)2/h3-11H,1-2H3,(H,18,20) |
InChI Key |
ZJGADCVSCKFLDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=CC=CC=C2N1C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Phenyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11856281.png)

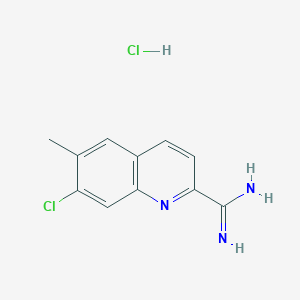

![Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11856317.png)


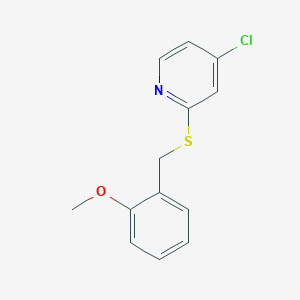
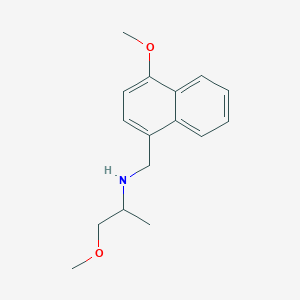

![2-(3,5-dichlorophenyl)-Imidazo[1,2-a]pyridine](/img/structure/B11856349.png)
![tert-Butyl [6-(methylamino)-3H-purin-3-yl]acetate](/img/structure/B11856353.png)

